molecular formula C26H35N3O8 B14769959 Lenalidomide-PEG5-propargyl

Lenalidomide-PEG5-propargyl

Cat. No.: B14769959
M. Wt: 517.6 g/mol
InChI Key: IAJLVAGUTLNQOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lenalidomide-PEG5-propargyl is a synthetic derivative of lenalidomide, a thalidomide analog widely used in targeted protein degradation (TPD) strategies such as PROTACs (Proteolysis-Targeting Chimeras). This compound integrates a PEG5 (pentaethylene glycol) spacer and a terminal propargyl group, enabling conjugation to target-binding ligands via click chemistry. The PEG spacer enhances solubility, reduces steric hindrance, and modulates pharmacokinetics, while the propargyl group facilitates bioorthogonal reactions for modular degrader assembly .

Properties

Molecular Formula

C26H35N3O8

Molecular Weight

517.6 g/mol

IUPAC Name

3-[3-oxo-7-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C26H35N3O8/c1-2-9-33-11-13-35-15-17-37-18-16-36-14-12-34-10-8-27-22-5-3-4-20-21(22)19-29(26(20)32)23-6-7-24(30)28-25(23)31/h1,3-5,23,27H,6-19H2,(H,28,30,31)

InChI Key

IAJLVAGUTLNQOB-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCOCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

Comparison with Similar Compounds

Key Features:

  • Structure : Lenalidomide (E3 ligase ligand) → PEG5 linker → Propargyl group.
  • Application: Used as a building block for PROTACs and molecular glues in oncology and immunology research.
  • Purity : ≥95% (typical for research-grade compounds) .

Structural and Functional Variations

Lenalidomide-PEG5-propargyl belongs to a family of lenalidomide-linker-alkyne derivatives. Key structural variations among analogs include:

Compound Name PEG Length Functional Group Molecular Weight (g/mol) Key Features
Lenalidomide-5'-acetamido-O-PEG1-propargyl PEG1 Acetamido 399.40 Shorter linker; acetamido enhances stability
Lenalidomide-PEG4-propargyl PEG4 Propargyl ~600–650* Intermediate solubility and flexibility
This compound PEG5 Propargyl ~650–700* Balanced hydrophilicity and steric properties
Lenalidomide-PEG7-propargyl PEG7 Propargyl ~850–900* Extended linker; optimized for large targets

*Molecular weights estimated based on PEG unit increments (~44 g/mol per ethylene glycol unit).

Key Observations :

  • PEG Length : Longer PEG chains (e.g., PEG7) improve solubility but may reduce cellular permeability due to increased hydrophilicity .
  • Functional Groups : Acetamido-modified derivatives (e.g., PEG1-acetamido) exhibit enhanced hydrolytic stability compared to propargyl-terminated analogs .

Physicochemical and Functional Performance

Solubility and Stability
  • This compound : Exhibits moderate solubility in aqueous buffers (e.g., PBS, DMSO) due to PEG5’s amphiphilic nature. Stability studies for lenalidomide derivatives (via HPLC) confirm >90% integrity under refrigerated storage for 12 months .
  • Shorter PEG Analogs (PEG1–PEG3) : Reduced solubility but superior membrane permeability, making them suitable for intracellular targets .
  • Longer PEG Analogs (PEG6–PEG7) : Preferred for extracellular or large protein targets due to prolonged circulation time .
Conjugation Efficiency
  • Propargyl-terminated derivatives (including PEG5-propargyl) enable efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized ligands. PEG5’s length minimizes steric interference during conjugation .
  • In contrast, amine-terminated analogs (e.g., Lenalidomide-C5-NH2) require carbodiimide-based coupling, which is less efficient in aqueous environments .

Comparison with Non-Lenalidomide Derivatives

Compounds like Pomalidomide-PEG4-C-COOH and Thalidomide-O-amido-C3-COOH () highlight differences in E3 ligase ligand specificity:

  • Lenalidomide Derivatives : Bind cereblon (CRBN) with high affinity, enabling degradation of IKZF1/3 in hematologic cancers .
  • Pomalidomide Derivatives : Exhibit broader substrate specificity but lower blood-brain barrier penetration .

Regulatory and Commercial Status

  • Generic lenalidomide (Revlimid®) is FDA-approved for myeloma and lymphoma, but conjugated derivatives remain preclinical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.